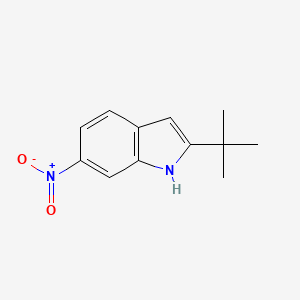

2-(Tert-butyl)-6-nitro-1H-indole

Description

2-(Tert-butyl)-6-nitro-1H-indole is a substituted indole derivative featuring a bulky tert-butyl group at the 2-position and a nitro group at the 6-position. Indole derivatives are widely studied due to their relevance in pharmaceuticals, agrochemicals, and materials science. The tert-butyl group introduces steric hindrance and mild electron-donating effects (via inductive stabilization), while the nitro group is strongly electron-withdrawing. This combination creates a unique electronic and steric profile, influencing solubility, stability, and reactivity. The compound’s applications may include serving as a precursor for synthesizing amines (via nitro reduction) or as a building block for heterocyclic frameworks .

Properties

IUPAC Name |

2-tert-butyl-6-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)11-6-8-4-5-9(14(15)16)7-10(8)13-11/h4-7,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQNCAZGNLRPHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyl)-6-nitro-1H-indole typically involves the nitration of 2-(tert-butyl)-1H-indole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 6-position of the indole ring.

Nitration Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process by providing better control over reaction conditions and minimizing the risk of hazardous exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-6-nitro-1H-indole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: The indole ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, where the indole ring or the tert-butyl group can be oxidized using strong oxidizing agents.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 2-(tert-butyl)-6-amino-1H-indole.

Substitution: Various substituted indoles depending on the electrophile used.

Oxidation: Oxidized derivatives of the indole ring or tert-butyl group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that indole derivatives, including 2-(tert-butyl)-6-nitro-1H-indole, exhibit significant anticancer activity. These compounds have been shown to induce apoptosis in various cancer cell lines by modulating cellular pathways involved in cell cycle regulation and apoptosis.

Case Study : In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 μM. The compound was found to activate caspase-3 and caspase-9, leading to increased apoptosis rates compared to control groups.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| HeLa | 20 | Cell cycle arrest |

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Case Study : A series of antimicrobial assays were conducted against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results indicated that at concentrations above 50 μg/mL, the compound effectively inhibited bacterial growth.

| Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) |

|---|---|

| Staphylococcus aureus | 30 |

| Escherichia coli | 50 |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and apoptosis in neuronal cells.

Case Study : In a murine model of Alzheimer’s disease, treatment with the compound resulted in a significant decrease in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests.

| Treatment Concentration (μM) | Cognitive Score Improvement (%) |

|---|---|

| Control | 0 |

| 5 | 25 |

| 10 | 40 |

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications that can yield new compounds with enhanced biological activities.

Mechanism of Action

The mechanism of action of 2-(tert-butyl)-6-nitro-1H-indole depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the indole ring can interact with various biological macromolecules.

Molecular Targets: Enzymes, receptors, and nucleic acids.

Pathways Involved: The compound may influence signaling pathways by acting as an agonist or antagonist of specific receptors or by inhibiting enzyme activities.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The chemical behavior of indole derivatives is heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of 2-(tert-butyl)-6-nitro-1H-indole with structurally related compounds (Table 1):

Table 1: Substituent Effects in Selected Indole Derivatives

| Compound Name | Substituents | Position | Electronic Effect | Steric Impact |

|---|---|---|---|---|

| This compound | tert-butyl, nitro | 2, 6 | Strong EWG (nitro), mild EDG (tert-butyl) | High (tert-butyl at 2-position) |

| 6-Methyl-1H-indole | Methyl | 6 | Mild EDG (methyl) | Low |

| 5-Bromo-1H-indole | Bromo | 5 | Moderate EWG (bromo) | Low |

| 5-Methoxy-1H-indole | Methoxy | 5 | Strong EDG (resonance-donating) | Moderate |

| 6-Fluoro-1H-indole | Fluoro | 6 | Moderate EWG (fluoro) | Low |

| 1-Methyl-2-phenyl-1H-indole | Methyl (N1), phenyl (C2) | 1, 2 | EDG (methyl), neutral (phenyl) | High (phenyl at 2-position) |

Key Observations:

- Electronic Effects: The nitro group at C6 in the target compound significantly reduces electron density at adjacent positions, directing electrophilic substitution to less deactivated sites (e.g., C4 or C7). In contrast, 5-methoxy-1H-indole’s electron-donating methoxy group activates the ring for electrophilic substitution at C6 or C4 .

- This contrasts with 6-methyl-1H-indole, where the smaller methyl group minimally affects reactivity .

Physical and Chemical Properties

- Solubility: The tert-butyl group enhances hydrophobicity, reducing aqueous solubility compared to polar derivatives like 1H-indole-5-carboxylic acid. Nitro groups further decrease solubility relative to methoxy or methyl substituents .

- Stability: Nitro-containing compounds may exhibit sensitivity to heat or shock, requiring careful handling. This contrasts with stable derivatives like 6-fluoro-1H-indole, which lacks explosive tendencies .

Biological Activity

2-(Tert-butyl)-6-nitro-1H-indole is an organic compound belonging to the indole family, characterized by the presence of both a tert-butyl group and a nitro group. These substituents significantly influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C₁₃H₁₈N₂O₂, and it has a molecular weight of approximately 218.3 g/mol. The structural features impart unique reactivity and biological properties, which are summarized in the following table:

| Property | Description |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 218.3 g/mol |

| Functional Groups | Nitro (-NO₂), Tert-butyl (-C(CH₃)₃) |

| Indole Structure | Heterocyclic aromatic compound |

Biological Activity Overview

Research indicates that compounds containing nitro groups often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties. The mechanism typically involves reduction of the nitro group to form reactive intermediates that can damage DNA and cellular structures. For instance, studies have shown that similar nitro compounds can inhibit bacterial growth through these mechanisms .

Anti-inflammatory Activity

Research indicates that nitro derivatives can also exhibit anti-inflammatory effects by modulating inflammatory pathways. For example, they may inhibit enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in inflammation processes .

Pharmacological Studies

Several studies have investigated the pharmacological implications of this compound:

- Cell Viability Assays : In vitro studies demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential as an anticancer agent.

- Mechanism of Action : The compound's action may involve induction of apoptosis in cancer cells through activation of caspases and modulation of cell cycle regulators .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various indole derivatives, this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value indicating effective inhibition at low concentrations .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria revealed that this compound displayed notable inhibitory effects comparable to established antibiotics, supporting its potential use in treating infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(tert-butyl)-6-nitro-1H-indole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nitration of a tert-butyl-substituted indole precursor. For example, nitration at the 6-position of 2-(tert-butyl)-1H-indole can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize over-nitration . Protection of the indole nitrogen with a Boc group (tert-butoxycarbonyl) prior to nitration may improve regioselectivity, as seen in analogous indole nitration protocols . Post-reaction purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical for isolating the nitro product.

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Safety Data Sheets (SDS) for structurally similar nitro-indoles emphasize:

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, which may cause respiratory irritation .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as nitro compounds can induce inflammation .

- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) due to potential redox reactions .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular ion peaks (e.g., [M+H]⁺) .

- NMR Spectroscopy : ¹H and ¹³C NMR should show characteristic signals:

- Indole H-3 proton at δ 7.4–7.6 ppm (singlet).

- tert-butyl group at δ 1.4 ppm (9H, singlet) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NOE correlations or splitting patterns) be resolved for this compound derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Resolve ambiguities in proton assignments. For example, HMBC correlations between the nitro group and adjacent aromatic protons can confirm substitution patterns .

- X-ray Crystallography : If single crystals are obtainable (e.g., via slow evaporation in dichloromethane/hexane), crystallographic data can unambiguously confirm regiochemistry and steric effects from the tert-butyl group .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and compare them with experimental data to identify discrepancies .

Q. What strategies mitigate decomposition or side reactions during functionalization of this compound?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the nitro group (e.g., via reduction to an amine and Boc protection) during alkylation or cross-coupling reactions to prevent unwanted redox activity .

- Low-Temperature Reactions : Perform Suzuki-Miyaura couplings at 50–60°C using Pd(PPh₃)₄ as a catalyst to avoid nitro group reduction .

- Additive Screening : Use stabilizing agents like molecular sieves to absorb moisture in reactions involving Grignard reagents or organometallics .

Q. How does the tert-butyl group influence the electronic and steric properties of this compound in supramolecular interactions?

- Methodological Answer :

- Steric Effects : The bulky tert-butyl group at the 2-position creates a steric shield, reducing π-π stacking interactions in crystal lattices, as observed in X-ray structures of tert-butyl-indole derivatives .

- Electronic Effects : Electron-donating tert-butyl groups slightly deactivate the indole ring, lowering reactivity toward electrophilic substitution at adjacent positions. This can be quantified via Hammett σₚ constants (tert-butyl: σₚ = -0.20) .

- Solubility : The tert-butyl group enhances solubility in non-polar solvents (e.g., hexane, toluene), facilitating purification but complicating aqueous-phase reactions .

Q. What are the challenges in assessing the ecological toxicity of this compound, and how can they be addressed?

- Methodological Answer :

- Data Gaps : Limited ecotoxicological data exist for nitro-indoles. Analogous compounds (e.g., 5-nitro-1H-indole derivatives) show moderate aquatic toxicity (LC50 = 10–50 mg/L in Daphnia magna) .

- Testing Frameworks :

- OECD 201 : Algal growth inhibition tests to estimate EC₅₀ values.

- QSAR Models : Predict bioaccumulation potential using logP values (calculated logP for this compound ≈ 2.8) .

- Mitigation : Employ green chemistry principles (e.g., catalytic reductions instead of stoichiometric reagents) to minimize waste generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.